N-Amino-11-azaartemisinin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24N2O4 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(1S,8S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11+,13?,14+,15?/m1/s1 |
InChI Key |
SDPLWYWNQUROTR-MBQCHNMNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |
Origin of Product |
United States |
Synthetic Methodologies for N Amino 11 Azaartemisinin and Its Derivatives
Synthesis of the Core N-Amino-11-azaartemisinin Scaffold
The construction of the this compound core is a multi-step process that begins with the parent compound, artemisinin (B1665778). The key transformation involves the replacement of the C-11 carbon and the O-1 lactone oxygen with a nitrogen atom, a modification that opens avenues for extensive derivatization.
Conversion of Artemisinin to 11-Azaartemisinin Precursors
The synthesis of N-substituted 11-azaartemisinins often proceeds through the formation of an 11-azaartemisinin intermediate. A common method involves a two-step reaction sequence starting from artemisinin. nih.gov Initially, artemisinin is treated with methanolic ammonia (B1221849). The resulting intermediate is then subjected to treatment with Amberlyst 15, an acidic ion-exchange resin, to yield 11-azaartemisinin in a 65% yield. nih.gov The use of various primary alkyl- and heteroaromatic amines in place of ammonia can produce a range of N-substituted 11-azaartemisinins in comparable or higher yields. nih.gov
An alternative workup using a mixture of sulfuric acid and silica (B1680970) gel instead of Amberlyst 15 also facilitates the formation of 11-azaartemisinin, albeit at a lower yield of 45%. nih.gov This particular method also produces the deoxy analogue, 10-azadesoxyartemisinin, as a side product in a 15% yield. nih.gov
Introduction of the N-Amino Moiety through Specific Amination Reactions
The direct introduction of an N-amino group to form the this compound scaffold is a crucial step that enables the synthesis of numerous derivatives. This transformation is typically achieved through reaction with hydrazine-based reagents.
The synthesis of this compound (designated as compound 9 in several studies) is efficiently achieved by reacting artemisinin with hydrazine (B178648) hydrate (B1144303). acs.orgresearchgate.net In a typical procedure, a solution of artemisinin in chloroform (B151607) is gradually added to a stirred solution of excess hydrazine hydrate in a methanol-chloroform mixture at 0 °C. acs.org Following the initial reaction, the mixture undergoes an acid-catalyzed cyclization and dehydration step. acs.orgresearchgate.net This is accomplished by adding silica gel and 20% sulfuric acid, which promotes the formation of the desired aza-lactone ring structure. acs.org
Similarly, replacing hydrazine hydrate with hydroxylamine (B1172632) in the same procedure results in the formation of N-Hydroxy-11-azaartemisinin. acs.org
Optimizing the reaction conditions is critical for maximizing the yield of this compound and minimizing the formation of byproducts. The reaction of artemisinin with hydrazine hydrate followed by acid treatment yields a mixture of this compound (9 ) and its deoxy analogue (10 ). acs.org
To improve the outcome, an antioxidant, 2,6-di-tert-butylphenol, is added to the reaction mixture during the acid treatment step. acs.orgresearchgate.net This addition helps to stabilize the endoperoxide bridge characteristic of the artemisinin framework. Under these conditions, a combined yield of 59% for the mixture of this compound and its deoxy analogue was reported, with a product ratio of 3:7, respectively. acs.org A separate optimization reported a 70% yield for this compound (9 ) when the intermediate from the hydrazine reaction was stirred with silica gel, 20% H₂SO₄, and 2,4-di-tert-butylphenol (B135424) in chloroform. researchgate.net
| Starting Material | Reagents | Product(s) | Yield | Reference |
| Artemisinin | 1. Methanolic NH₃2. Amberlyst 15 | 11-Azaartemisinin | 65% | nih.gov |
| Artemisinin | 1. Methanolic NH₃2. H₂SO₄ / Silica Gel | 11-Azaartemisinin10-Azadesoxyartemisinin | 45%15% | nih.gov |
| Artemisinin | 1. N₂H₄·H₂O, MeOH-CHCl₃2. H₂SO₄, Silica Gel, 2,6-di-tert-butylphenol | This compound (9 )Deoxy analogue (10 ) | 59% (combined) | acs.org |
| Artemisinin | 1. N₂H₄·H₂O2. H₂SO₄, Silica Gel, 2,4-di-tert-butylphenol | This compound (9 ) | 70% | researchgate.net |
Diversification Strategies for this compound Derivatives
The primary amino group of this compound serves as a versatile chemical handle for synthesizing a wide array of derivatives. researchgate.net This functional group allows for the formation of imines, amines, and amides, enabling extensive exploration of the chemical space around the 11-azaartemisinin core. researchgate.net
Synthesis of Hydrazone Derivatives
A prominent strategy for diversifying the this compound scaffold is the synthesis of hydrazone and hydrazide derivatives. researchgate.netnih.govnih.gov The synthesis of hydrazones is generally achieved through the condensation reaction of a hydrazine or hydrazide with an aldehyde or ketone, often catalyzed by a small amount of acid. epstem.netmdpi.com
In the context of this compound (9 ), its N-amino group can be acylated to form hydrazide derivatives. For example, reacting compound 9 with various acyl chlorides, such as hexanoyl chloride, leads to the formation of the corresponding N-acylhydrazide derivatives (designated as 10a-l or 12a-g in different studies). researchgate.netnih.gov
Formation of Hydrazides via Acylation
The synthesis of this compound (referred to as compound 9 in the source literature) is achieved on a multigram scale through an efficient conversion of artemisinin by reaction with hydrazine. researchgate.netnih.gov This key intermediate is then further diversified. researchgate.net
A primary method for derivatization is the acylation of the N-amino group to form hydrazides. researchgate.net This reaction is typically carried out by treating this compound with a variety of acyl chlorides in the presence of a base, such as triethylamine, in a dry solvent like benzene (B151609) at cool temperatures (0°C–5°C). researchgate.net This process has been shown to be highly effective, yielding a series of hydrazide derivatives (10a-l ) with yields ranging from 70% to 89%. researchgate.net The reaction provides a straightforward method to introduce diverse substituents onto the azaartemisinin core. researchgate.net
Table 1: Examples of Acyl Chlorides Used in the Synthesis of this compound Hydrazides This table is based on data from the synthesis of hydrazides 10a-l. researchgate.net
| Reactant Acyl Chloride |
| Hexanoyl chloride |
| Cyclopentanoyl chloride |
| 1-Naphthoyl chloride |
| 2-Naphthoyl chloride |
| 3-Methylbutanoyl chloride |
| 4-tert-Butylbenzoyl chloride |
| Cyclopropyl chloride |
| Pentanoyl chloride (valeryl chloride) |
| Nicotinoyl chloride |
| 2-Thiophenecarbonyl chloride |
| Butyryl chloride |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound is a nucleophile that can readily react with electrophilic carbonyl compounds, such as aldehydes and ketones, in condensation reactions to form hydrazones, a subclass of imines. nih.govwikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. wikipedia.org
Novel hydrazone derivatives (10a-m ) have been prepared from this compound (9 ) and various carbonyl compounds. nih.gov Several of these hydrazone derivatives have demonstrated a high order of antimalarial activity. nih.gov For instance, the fluorenone-based hydrazone 10m was found to be four-fold more active than artemisinin via the intramuscular route in a mouse model. nih.gov
Table 2: Selected Hydrazone Derivatives of this compound and their Antimalarial Activity This table is based on data for compounds 10b, 10g, and 10m. nih.gov
| Derivative | Route | Dosage | Outcome |
| 10b | Oral | 24 mg/kg × 4 days | 100% protection |
| 10g | Oral | 24 mg/kg × 4 days | 100% protection |
| 10m | Oral | 12 mg/kg × 4 days | 100% protection |
| 10m | Intramuscular | 6 mg/kg × 4 days | 100% protection |
Preparation of Imine and Amine Functionalized Derivatives
The synthetic utility of this compound has been demonstrated through its conversion into a wide range of derivatives, including both imines and amines. researchgate.netnih.gov
Imines: As detailed previously, the condensation reaction between this compound and carbonyl compounds yields hydrazones, which are a specific type of imine. nih.gov This represents a key strategy for introducing functionalized moieties onto the core structure.
Amines: The imine (or hydrazone) derivatives can serve as precursors to fully saturated amine derivatives. The carbon-nitrogen double bond of the imine can be readily reduced using standard chemical reducing agents to yield the corresponding secondary amine. This two-step process of condensation followed by reduction allows for the creation of a diverse library of amine-functionalized azaartemisinin derivatives.
Synthesis of Amide Derivatives
Amide derivatives are a significant class of compounds synthesized from this compound. researchgate.netnih.gov The formation of hydrazides, as described in section 2.2.1.1, is a principal example of amide synthesis. researchgate.net In this reaction, the nucleophilic amino group attacks the electrophilic carbonyl carbon of an acyl chloride, resulting in the formation of an amide bond (specifically, a hydrazide linkage). researchgate.net Amide derivatives are synthesized with relative ease by reacting a carboxylic acid group or its activated form (like an acid chloride) with an amine. sphinxsai.com
Elaboration into Linker-Based Dimeric Structures
The this compound scaffold has been successfully utilized in the construction of linker-based dimeric structures. researchgate.netnih.gov This strategy involves using a difunctional reagent to connect two azaartemisinin units. A specific example involves the use of 4,4'-biphenyldicarbonyl chloride as the linker. researchgate.net This di-acyl chloride reacts with two molecules of this compound to form a dimeric hydrazide, effectively bridging the two artemisinin-based structures through a rigid biphenyl (B1667301) system. researchgate.net
Exploration of N-Substituted 11-Azaartemisinins
Research has also focused on the parent compound, 11-azaartemisinin, which lacks the N-amino group. 11-Azaartemisinin can be synthesized in a one-pot, two-step sequence from artemisinin by reacting it first with excess ammonia followed by acid treatment, affording the product in a 45% yield. researchgate.net A more efficient two-step sequence using methanolic ammonia and then Amberlyst 15 yields 11-azaartemisinin in 65% yield. researchgate.netnih.gov
This synthetic route can be adapted to produce a variety of N-substituted 11-azaartemisinins by replacing ammonia with primary alkyl- or heteroaromatic amines, often in similar or higher yields. researchgate.netnih.gov This allows for the direct installation of substituents onto the nitrogen at the 11-position. nih.gov
N-Carbonyl Derivative Synthesis
To enhance the properties of the azaartemisinin core, particularly thermal stability, researchers have focused on attaching electron-withdrawing groups to the nitrogen atom of 11-azaartemisinin. nih.gov This has led to the synthesis of N-sulfonyl- and N-carbonyl-azaartemisinins. nih.gov
These derivatives are prepared by reacting 11-azaartemisinin with various arene- and alkanesulfonyl chlorides or acyl chlorides. nih.gov The resulting N-sulfonylazaartemisinins, in particular, exhibit significantly greater thermal stabilities and high melting points, some exceeding 200°C. nih.gov Furthermore, acylurea analogues have been prepared by treating 11-azaartemisinin with arylisocyanates. nih.gov While the carbonyl derivatives tend to be less crystalline, they generally show more potent antimalarial activity, with N-nitroarylcarbonyl and arylurea derivatives possessing sub-nanogram per milliliter activities in vitro. nih.gov
Table 3: Classes of N-Substituted Derivatives of 11-Azaartemisinin This table is based on data from synthetic efforts to create more stable analogues. nih.gov
| Derivative Class | Reagent Type |
| N-Arenesulfonyl | Arenesulfonyl chloride |
| N-Alkanesulfonyl | Alkanesulfonyl chloride |
| N-Carbonyl | Acyl chloride |
| N-Acylurea | Arylisocyanate |
N-Sulfonyl Derivative Synthesis
The introduction of an electron-withdrawing sulfonyl group to the nitrogen atom of 11-azaartemisinin has been a successful strategy to enhance the thermal stability of the artemisinin scaffold. nih.gov This is a critical improvement, as the thermal instability of clinically used artemisinins poses challenges for storage and shelf life, particularly in tropical regions where malaria is endemic. nih.gov
The synthesis of N-sulfonyl-11-azaartemisinin derivatives is typically achieved by reacting 11-azaartemisinin with various arene- and alkanesulfonyl chlorides. nih.gov This reaction attaches the sulfonyl group to the nitrogen at the 11-position. The resulting N-sulfonylazaartemisinins have demonstrated significantly greater thermal stabilities, with several derivatives exhibiting melting points above 200°C. nih.gov
From a biological standpoint, these derivatives have shown promising activity. Several N-arylsulfonyl derivatives of 11-azaartemisinin display antimalarial activities comparable to artesunate (B1665782) against both drug-sensitive and multidrug-resistant strains of P. falciparum. nih.gov For instance, the p-trifluoromethylbenzenesulfonyl-11-azaartemisinin derivative was identified as the most active in one study, with IC50 values between 2 and 3 nM. nih.gov Another notable derivative, the 2'-thienylsulfonyl-11-azaartemisinin, showed significant activity against late-stage gametocytes, which are responsible for malaria transmission. nih.gov Despite their potent activity, these compounds generally exhibit low cytotoxicity. nih.gov
Table 1: Selected N-Sulfonyl-11-azaartemisinin Derivatives and Their Properties
| Derivative Name | Key Feature | Reported Activity/Property | Reference |
|---|---|---|---|
| (4'-Trifluoromethyl)benzenesulfonylazaartemisinin | p-Trifluoromethylbenzenesulfonyl group | Most active against asexual P. falciparum strains (IC50: 2-3 nM) | nih.gov |
| 2'-Thiophenesulfonylazaartemisinin | 2'-Thienylsulfonyl group | Notably active against late-stage (IV-V) gametocytes (IC50: 8.7 nM) | nih.gov |
| N-Arylsulfonyl Derivatives (General) | Arylsulfonyl group | Enhanced thermal stability (m.p. >200°C), activity similar to artesunate | nih.gov |
Application of Advanced Organic Synthesis Techniques
Modern synthetic methodologies have opened new avenues for creating diverse libraries of this compound derivatives. Techniques like click chemistry, triazolization reactions, and multicomponent reactions have proven to be powerful tools in this endeavor. osi.lvresearchgate.net
Click Chemistry Methodologies (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a highly efficient method for synthesizing complex molecules under mild conditions. researchgate.netrsc.org This reaction forms a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne. beilstein-journals.orgnih.gov
In the context of this compound, click chemistry has been utilized to create a series of derivatives bearing a 1,2,3-triazole moiety. osi.lv This is achieved by first preparing a propargylated this compound, which can then react with various organic azides via the CuAAC reaction. osi.lvresearchgate.net The reaction is lauded for its high yields, regioselectivity for the 1,4-disubstituted triazole, and tolerance of a wide range of functional groups. beilstein-journals.orgnih.gov The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's success. beilstein-journals.org
Triazolization Reactions for Heterocycle Formation
The formation of triazole rings, a process termed triazolization, is the cornerstone of the click chemistry approach mentioned above. The 1,2,3-triazole ring is not just a linker; it is a key pharmacophore that can influence the biological activity of the parent molecule. The synthesis of 11-azaartemisinin-1,2,3-triazole hybrids has been a subject of interest, with studies showing that these derivatives can possess significant cytotoxic activity against various cancer cell lines. osi.lv The reaction involves the [3+2] cycloaddition of an azide with an alkyne, a process that is significantly accelerated by a copper(I) catalyst. nih.gov This method allows for the creation of a diverse library of compounds by varying the azide component, leading to derivatives with different substituents attached to the triazole ring. osi.lv
Multicomponent Reactions for Scaffold Diversity (e.g., Ugi Reaction)
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more starting materials in a single step, leading to complex products with high atom economy. nih.gov The Ugi four-component reaction is a prominent example of an MCR, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product. researchgate.netnih.gov
The Ugi reaction has been successfully applied to the 11-azaartemisinin scaffold to generate a series of novel derivatives. researchgate.net In this application, 11-azaartemisinin can act as the amine component. The reaction's ability to incorporate four different points of diversity in a single step makes it an excellent strategy for rapidly generating a library of structurally diverse compounds. nih.govchemrxiv.org Research has shown that the endoperoxide bridge of the artemisinin core remains intact during the Ugi reaction. nih.gov Some of the resulting Ugi adducts of 11-azaartemisinin have demonstrated very strong inhibitory activity against malaria parasites. researchgate.net
Table 2: Advanced Synthesis Techniques for this compound Derivatives
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Click Chemistry (CuAAC) | Copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. | Synthesis of 11-azaartemisinin-1,2,3-triazole hybrids for anticancer activity screening. | osi.lvresearchgate.net |
| Triazolization Reactions | Formation of a triazole heterocyclic ring, often via CuAAC. | Creating a library of triazole-containing azaartemisinin derivatives by reacting with various azides. | osi.lv |
| Ugi Multicomponent Reaction | A four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. | Preparation of a series of 11-azaartemisinin derivatives with diverse side chains on the amide nitrogen. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Computational Chemistry Approaches in SAR Elucidation
Computational methods provide powerful tools to predict and understand the biological activity of N-Amino-11-azaartemisinin derivatives, offering insights that are crucial for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.net For artemisinin (B1665778) and its analogues, including azaartemisinins, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. researchgate.net
In a comprehensive QSAR study of 197 artemisinin analogues, which included 19 azaartemisinin derivatives, researchers developed models to correlate molecular structure with antimalarial activity. researchgate.net The process involved generating a wide array of molecular descriptors—such as topological, connectivity, geometrical, and charge descriptors—from the 3D structures of the compounds. researchgate.net Through systematic variable selection using techniques like genetic algorithms (GA), a relevant set of descriptors was identified. researchgate.net These descriptors were then used to build predictive models using methods like multiple linear regression (MLR) and partial least square (PLS) regression. researchgate.net The resulting models demonstrated strong predictive ability, with high correlation coefficients (r²) and cross-validation coefficients (r²cv), indicating their robustness and potential to facilitate the search for new compounds with significant antimalarial activity. researchgate.net
While these studies provide a foundational understanding of the structural requirements for activity in the broader artemisinin class, specific QSAR models derived exclusively for this compound derivatives are not extensively detailed in the reviewed literature. However, the principles and descriptor classes identified in broader artemisinin QSAR studies are directly applicable to the rational design of novel this compound compounds.
Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding the electronic distribution within a molecule and predicting its reactivity and intermolecular interaction sites. For N-11-azaartemisinin derivatives, MEP maps have been calculated to identify key structural features required for biological activity. scirp.org The optimization of their molecular structures is typically performed using methods like the B3LYP/6-31G* approach. scirp.orgnih.gov
MEP maps of N-11-azaartemisinins show significant similarities to the parent compound, artemisinin, particularly in the region of the 1,2,4-trioxane (B1259687) ring, which is essential for antimalarial activity. scirp.orgnih.gov Studies have revealed that these molecules are susceptible to electrophilic attacks in their most negative MEP regions, which range from –130.52 to –114.21 kcal/mol. scirp.orgnih.gov A higher concentration of electron density in the trioxane (B8601419) ring region is often indicative of greater biological activity. nih.gov Conversely, a decrease in electron density near the crucial endoperoxide linkage, as observed when comparing artemisinin to 11-azaartemisinin, can correlate with a decrease in biological activity. scirp.orgnih.gov This analysis helps in visualizing the reactive sites and understanding how substitutions on the azaartemisinin core can modulate the electronic properties and, consequently, the therapeutic efficacy.
Understanding how this compound derivatives interact with their biological targets is fundamental to explaining their mechanism of action. Ligand-receptor interaction profiling, primarily through molecular docking simulations, has been employed to investigate these interactions.
In the context of antimalarial activity, the interaction between N-11-azaartemisinins and heme has been studied. scirp.orgnih.gov These investigations show that the interactions preferentially occur with the Fe²⁺ of the heme group oriented towards the endoperoxide bridge of the azaartemisinin derivative. nih.gov This interaction is believed to be a key step in the activation of the compound and the generation of radical species that are toxic to the malaria parasite.
More recently, this compound derivatives have been explored as potential anticancer agents. scirp.org Molecular docking studies have been used to identify putative interactions between new hydrazide derivatives of azaartemisinin and the epidermal growth factor receptor (EGFR), a key target in cancer therapy. scirp.org These computational models suggest a possible mechanism for the observed anticancer effects and support the potential of these compounds as EGFR inhibitors for therapeutic development, particularly in triple-negative breast cancer. scirp.org The neuroactive ligand-receptor interaction pathway, a collection of neurotransmitter receptors and ligands, has also been identified as a relevant signaling pathway in studies of other conditions, highlighting the broad applicability of such interaction analyses. nih.gov
Supervised machine learning methods have been successfully applied to classify N-11-azaartemisinin derivatives based on their biological activity. scirp.orgnih.gov These advanced computational techniques can identify complex patterns in data that are not apparent through traditional analysis.
In one study, a series of nineteen N-11-azaartemisinins were investigated for their activity against a drug-resistant strain of P. falciparum. scirp.orgnih.gov The compounds were divided into two classes: compounds with high activity (cha) and compounds with low activity (cla), based on a relative IC₅₀ threshold of 0.24. scirp.orgnih.gov Several supervised machine learning methods were used to build classification models, including:
Principal Component Analysis (PCA)
Hierarchical Cluster Analysis (HCA)
K-Nearest Neighbor (KNN)
Soft Independent Modeling of Class Analogy (SIMCA)
Stepwise Discriminant Analysis (SDA)
These models successfully identified key molecular properties (descriptors) that could distinguish between the high- and low-activity compounds. The properties found to be most responsible for the classification were εLUMO+1 (one level above lowest unoccupied molecular orbital energy), d(C6-C5) (the distance between atoms C6 and C5), and TSA (total surface area). scirp.org The insights gained from these models, combined with chemical intuition, led to the design of sixteen new N-11-azaartemisinins, of which twelve were predicted to be highly active and promising candidates for synthesis and further biological evaluation. nih.gov
Influence of Specific Structural Modifications on Biological Activity
The biological profile of this compound is highly sensitive to substitutions on the nitrogen atom at position 11. The nature of the substituent group directly influences the compound's potency and spectrum of activity.
Systematic modifications of the N-substituent have yielded derivatives with a wide range of biological activities, from potent antimalarials to promising anticancer agents.
Structure-activity relationship comparisons have revealed clear trends. For instance, N-carbonyl-11-azaartemisinin derivatives are generally found to be significantly more biologically active as antimalarials than their N-sulfonyl counterparts. scirp.org This suggests a positive contribution of the carbonyl group to the antimalarial activity. scirp.org A direct comparison showed that an N-carbonyl compound was four times more active than an N-sulfonyl derivative with the same number of carbon atoms in the side chain. scirp.org Similarly, another comparison revealed that an N-carbonyl derivative with a nitro group on an aromatic ring was about 23 times more active than its N-sulfonyl analogue. scirp.org
Specific substitutions have led to compounds with exceptionally high potency. The derivative N-(2'-acetaldehydo)-11-azaartemisinin was found to be 26 times more active in vitro and 4 times more active in vivo than artemisinin against drug-resistant strains of Plasmodium falciparum. researchgate.net Furthermore, novel hydrazone derivatives prepared from this compound have demonstrated a high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in mice. mdpi.com One fluorenone-based hydrazone derivative, 10m , was four-fold more active than artemisinin via the intramuscular route. mdpi.com
In the realm of anticancer research, a series of hydrazide derivatives of azaartemisinin were synthesized and evaluated for their effect on triple-negative breast cancer cells. scirp.org Among them, compound 10j emerged as the most promising, with significant cytotoxicity, displaying IC₅₀ values of 1.74 µM and 1.64 µM against MDA-MB-231 and MDA-MB-468 cell lines, respectively. scirp.org These findings underscore the critical role of the N-substitution pattern in defining the bioactivity of 11-azaartemisinin derivatives.
Table 1: Antimalarial Activity of Selected N-Substituted 11-Azaartemisinin Derivatives
| Compound | N-Substituent Group | Activity Class | Relative IC₅₀ vs. Artemisinin | Citation |
|---|---|---|---|---|
| 1 | -CO-(CH₂)₂-CH₃ | High Activity (cha) | 0.96 | scirp.org |
| 4 | -CO-C₆H₄-(p-NO₂) | High Activity (cha) | 0.92 | scirp.org |
| 6 | -CO-NH-CO-NH-C₆H₅ | High Activity (cha) | 1.50 | scirp.org |
| 8 | -SO₂-(CH₂)₂-CH₃ | Low Activity (cla) | 0.23 | scirp.org |
| 12 | -SO₂-C₆H₄-(p-NO₂) | Low Activity (cla) | 0.04 | scirp.org |
| 17 | -CH₂-CHO | High Activity | 26.0 (in vitro) | researchgate.net |
Table 2: Anticancer Activity of Selected Hydrazide Derivatives of this compound
| Compound | Cell Line | IC₅₀ (µM) | Citation |
|---|---|---|---|
| 10j | MDA-MB-231 (TNBC) | 1.74 | scirp.org |
| 10j | MDA-MB-468 (TNBC) | 1.64 | scirp.org |
| Artemisinin | MDA-MB-231 (TNBC) | 107.30 | scirp.org |
| Artemisinin | MDA-MB-468 (TNBC) | 116.60 | scirp.org |
Contribution of the Endoperoxide Bridge to Azaartemisinin Analogs' Efficacy
The endoperoxide bridge, a distinctive -C-O-O-C- linkage within the molecular scaffold, is fundamentally responsible for the biological activity of artemisinin and its derivatives. researchgate.net This structural feature is indispensable; analogs that lack the endoperoxide bridge, such as deoxyartemisinin, are devoid of antimalarial activity. researchgate.netnih.gov The prevailing mechanism of action posits that the endoperoxide bond is cleaved in the presence of ferrous iron [Fe(II)], which is generated during the digestion of hemoglobin by the malaria parasite. nih.gov This cleavage produces highly reactive carbon-centered radicals that are cytotoxic to the parasite. researchgate.netnih.gov
For azaartemisinin analogs, including this compound, this principle remains central. The 1,2,4-trioxane ring system, which contains the endoperoxide bridge, is considered the key pharmacophoric moiety. nih.gov Therefore, the design and synthesis of azaartemisinin analogs are predicated on the retention of this critical functional group. The efficacy of these synthetic compounds is directly tied to the presence and reactivity of the endoperoxide bridge, which initiates the cascade of events leading to parasite death. nih.gov
Correlation of Steric and Electronic Descriptors with Modulated Activity
The biological activity of N-11-azaartemisinin derivatives is profoundly influenced by the steric and electronic properties of their substituents. Structure-activity relationship (SAR) studies reveal that specific modifications to the core structure can dramatically modulate efficacy.
A key finding is the superior activity of N-carbonyl-11-azaartemisinin derivatives compared to their N-sulfonyl counterparts. scirp.org This suggests a significant contribution of the carbonyl group to the compound's antimalarial properties. For instance, a comparison between an N-carbonyl derivative and an N-sulfonyl derivative, both having a nitro group substituent at the same position on an aromatic ring, showed that the N-carbonyl compound was approximately 23 times more active. scirp.org Similarly, an N-carbonyl compound with a simple alkyl chain was found to be four times more active than an N-sulfonyl derivative with the same number of carbon atoms. scirp.org
The position of electronic-withdrawing groups, such as the nitro group (-NO2), on an attached aromatic ring also plays a critical role. N-carbonyl derivatives featuring a nitro substituent have demonstrated higher antimalarial activity than the parent artemisinin compound. scirp.org Among the N-11-azaartemisinins studied, an acylurea derivative was identified as the most potent against P. falciparum, being about 1.5 times more active than artemisinin. scirp.org These findings underscore how targeted manipulation of electronic and steric factors is a crucial aspect of designing more potent azaartemisinin analogs.
| Compound Type | Substituent (R) | Relative Activity Comparison | Reference |
|---|---|---|---|
| N-carbonyl-11-azaartemisinin | -C(O)R | Much more biologically active than N-sulfonyl derivatives. | scirp.org |
| N-sulfonyl-11-azaartemisinin | -S(O)₂R | Significantly less active than N-carbonyl counterparts. | scirp.org |
| N-carbonyl derivative | Aromatic ring with -NO₂ | ~23 times more active than the corresponding N-sulfonyl derivative. | scirp.org |
| N-carbonyl derivative (Acylurea) | -C(O)NHC(O)R | ~1.5 times more active than artemisinin. | scirp.org |
Design Considerations for Enhanced Bioactivity through Solubility Modulation
The bioavailability of a drug candidate is intrinsically linked to its solubility in aqueous and physiological fluids. For many promising compounds, poor solubility is a major obstacle to clinical application. chemistryviews.org Enhancing solubility is therefore a key design consideration for improving the bioactivity of azaartemisinin analogs. researchgate.net
Different substitutions on the azaartemisinin scaffold lead to varied solubility profiles and metabolic stability. For example, 11-aza-artemisinin itself displays excellent intrinsic solubility in aqueous solutions. csu.edu.au This is a desirable property as it contains no basic nitrogen atoms that would cause pH-dependent solubility. csu.edu.au It also exhibits low clearance rates in liver microsomes, suggesting greater metabolic stability. csu.edu.au
| Compound | Solubility Characteristics | Metabolic Clearance | Reference |
|---|---|---|---|
| 11-Aza-artemisinin | Excellent intrinsic solubility (>144.2 µM) in aqueous solutions. | Low clearance rates in multiple microsome systems. | csu.edu.au |
| Phenylurea derivative (9) | Improved solubility at pH 2 only. | Very high clearance rates. | csu.edu.au |
| Arylurea derivative (10) | Moderate solubility in all tested aqueous buffers. | Rapidly cleared in human and mouse liver microsomes. | csu.edu.au |
Rational Drug Design Strategies for Novel Azaartemisinins
Rational drug design for novel azaartemisinins leverages the fundamental principles of their structure-activity relationships to create more effective and targeted therapeutic agents. nih.gov This process involves a combination of chemical synthesis, computational modeling, and biological evaluation.
One successful strategy involves the synthesis of novel derivatives from a parent compound. For instance, new hydrazone derivatives prepared from this compound have shown a high order of antimalarial activity against multidrug-resistant strains of Plasmodium yoelii in mice. nih.gov One fluorenone-based hydrazone from this series was found to be four-fold more active than artemisinin when administered via the intramuscular route. nih.gov Similarly, new hydrazide derivatives of this compound have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) for cancer therapy, demonstrating the potential to repurpose the azaartemisinin scaffold for other diseases. nih.gov
Computational methods are also integral to modern drug design. Molecular docking studies are used to predict the interactions between azaartemisinin derivatives and their biological targets, such as heme or specific proteins like EGFR. scirp.orgnih.gov These simulations help to identify which structural modifications are most likely to enhance binding affinity and, consequently, biological activity. Furthermore, supervised machine learning methods and analysis of molecular electrostatic potentials can be employed to classify compounds and identify the key molecular descriptors that separate highly active derivatives from less active ones, providing a clear path for future synthesis efforts. scirp.org Combining natural product scaffolds through molecular hybridization is another promising approach to design new molecules with improved biological properties. nih.gov
Mechanistic Research: Unraveling the Biological Actions of N Amino 11 Azaartemisinin Analogs
Proposed Mechanisms of Action Elucidated in Research Models
The bioactivity of artemisinin-based compounds, including the 11-aza-artemisinin family, is widely believed to be initiated by the activation of the endoperoxide bridge within their structure. nih.gov This activation is a critical step that leads to the generation of reactive intermediates capable of inflicting lethal damage on the target cells, whether it be a malaria parasite or a cancer cell.
A predominant theory for the mechanism of action of artemisinin (B1665778) analogs involves the production of free radicals and the subsequent induction of oxidative stress. This process is particularly effective in the malaria parasite, which provides an iron-rich environment ideal for activating the drug.
The activation of the endoperoxide bridge in artemisinin and its analogs is catalyzed by ferrous iron (Fe²⁺). nih.govmdpi.com In the context of malaria, the parasite digests large amounts of host hemoglobin within its digestive vacuole to obtain amino acids. mdpi.com This process releases a substantial amount of heme, which contains iron. nih.govnih.gov The Fe²⁺ in heme is believed to reductively cleave the endoperoxide bridge of the artemisinin molecule. nih.govnih.gov
This cleavage event generates highly reactive oxygen-centered radicals, which then rearrange to form more stable and longer-lived carbon-centered radicals. nih.govnih.gov These carbon-centered radicals are potent alkylating agents. nih.govumich.edu One of the primary targets for this alkylation is heme itself. rsc.org Studies have confirmed that activated artemisinin forms covalent adducts with heme, effectively taking it out of circulation and preventing its detoxification by the parasite into hemozoin (malaria pigment). mdpi.comrsc.org This alkylation of heme is a key step that contributes to the drug's toxicity against the parasite. rsc.org
The free radicals generated through heme-mediated activation can also react with other molecules, particularly molecular oxygen, to produce a cascade of reactive oxygen species (ROS). nih.govmdpi.com These species include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. nih.gov The accumulation of ROS leads to a state of intense oxidative stress within the cell. mdpi.combiomedpharmajournal.org
This oxidative stress results in widespread, indiscriminate damage to vital cellular components. ROS can attack and modify proteins, lipids, and nucleic acids, disrupting their normal functions. nih.gov A significant consequence is lipid peroxidation, where the integrity of cellular and organellar membranes is compromised, leading to cell death. nih.govmdpi.com The damage is not confined to a single target; rather, it is a broad-spectrum assault on the cell's machinery, overwhelming its antioxidant defenses and leading to its demise.
Beyond the generalized damage caused by oxidative stress, research has identified specific protein targets with which artemisinin analogs interact, contributing to their therapeutic effects.
One of the key protein targets identified for artemisinins in the malaria parasite Plasmodium falciparum is PfATP6, a SERCA-type calcium pump located in the endoplasmic reticulum. csu.edu.au Artemisinins have been shown to specifically inhibit this protein. csu.edu.au The SERCA pump is crucial for maintaining calcium homeostasis within the parasite, and its inhibition disrupts this delicate balance, leading to cellular dysfunction and death. The interaction is highly specific; research has demonstrated that replacing a single amino acid (leucine at position 263) in the malarial SERCA with the corresponding mammalian residue (glutamic acid) renders the pump insensitive to artemisinin, highlighting this as a critical interaction site. csu.edu.au However, it is worth noting that some studies have questioned whether SERCA inhibition is the primary mechanism of action, as genetic analysis of some artemisinin-resistant parasite strains did not find mutations in the PfATP6 gene. mdpi.com
In cancer research, derivatives of N-Amino-11-azaartemisinin have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net EGFR is a protein often overexpressed in various cancers, including triple-negative breast cancer (TNBC), and plays a crucial role in tumor cell growth, proliferation, and survival. nih.gov
Molecular docking studies have suggested that hydrazide derivatives of this compound can bind to EGFR, indicating a possible mechanism for their anticancer activity. nih.govresearchgate.net In vitro studies have evaluated the cytotoxic effects of these compounds on TNBC cell lines. One promising compound, a hydrazide derivative of azaartemisinin (designated 10j), demonstrated significant cytotoxicity against MDA-MB-231 and MDA-MB-468 cancer cells. nih.gov Its efficacy, while less potent than the conventional chemotherapy drug doxorubicin (B1662922), was substantially greater than that of the parent artemisinin compound. nih.gov These findings suggest that this compound derivatives could serve as a scaffold for developing new EGFR inhibitors for cancer therapy. nih.govresearchgate.net
Table 1: Cytotoxicity (IC₅₀) of an this compound derivative (10j) compared to Doxorubicin and Artemisinin in Triple-Negative Breast Cancer (TNBC) Cell Lines. Data sourced from a 2024 study on hydrazide derivatives of this compound as potential EGFR inhibitors. nih.gov
Click to view interactive data table
| Compound | MDA-MB-231 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) |
|---|---|---|
| Compound 10j | 1.74 | 1.64 |
| Doxorubicin | 0.29 | 0.29 |
| Artemisinin | 107.30 | 116.60 |
Disruption of Mitochondrial Functions
Research into artemisinin and its derivatives has increasingly pointed towards the mitochondrion as a key site of action. The novel amino-artemisinin derivative, WHN-11, has been shown to disrupt mitochondrial homeostasis in cancer cells. nih.govresearchgate.net Mechanistic studies revealed that WHN-11 promotes mitochondrial depolarization and fission. nih.govresearchgate.net This disruption leads to a decrease in ATP synthesis, thereby reducing cellular energy production and ultimately inducing apoptosis (programmed cell death). nih.govresearchgate.net
Furthermore, treatment with WHN-11 suppresses the expression of the anti-apoptotic protein Bcl-xL, further contributing to the pro-apoptotic environment. nih.gov The observed effects of WHN-11 on mitochondria include the fragmentation of the mitochondrial network, a visual indicator of mitochondrial stress and dysfunction. researchgate.net While artemisinins are known to generate reactive oxygen species (ROS), the effects of WHN-11 appear to be independent of substantial ROS production. researchgate.net Studies on artemisinin itself have also implicated mitochondria in its mechanism of action, suggesting that it may disrupt the electron transport chain, leading to ATP depletion and mitochondrial dysfunction. researchgate.netnih.gov This focus on mitochondrial metabolism is considered a promising strategy for cancer therapy. nih.gov
Molecular and Cellular Research Methodologies for Mechanism Elucidation
Molecular Docking and Dynamic Simulation Studies
Molecular docking and simulation studies are crucial computational tools for predicting and analyzing the interaction between a ligand, such as an this compound analog, and a biological macromolecule or receptor. scirp.org These methods help in understanding the potential mechanism of action at a molecular level.
In the context of anticancer research, molecular docking has been employed to identify putative interactions between hydrazide derivatives of this compound and the epidermal growth factor receptor (EGFR). nih.govresearchgate.net This suggests a possible mechanism for their anticancer effect against triple-negative breast cancer. nih.gov
For antimalarial applications, molecular docking studies have investigated the interaction between N-11-azaartemisinin derivatives and heme, a known target of artemisinin. scirp.orgscirp.org In these studies, the 3D structure of heme was obtained from the Protein Data Bank (PDB ID: 1A6M) to serve as the receptor. scirp.orgscirp.org The analysis focuses on the orientation and distance between key atoms of the azaartemisinin, specifically the peroxide bridge oxygens (O1 and O2), and the iron atom of heme, which are believed to be critical for the compound's activity. scirp.org
| Compound Class | Receptor | Key Interaction Studied | Reference |
| Hydrazide derivatives of this compound | Epidermal Growth Factor Receptor (EGFR) | Binding affinity and interaction modes | nih.gov, researchgate.net |
| N-11-azaartemisinins | Heme | Distance between peroxide bridge oxygen and heme iron (d(Fe-O1), d(Fe-O2)) | scirp.org, scirp.org |
Biochemical Assays for Specific Target Interaction and Enzyme Inhibition
Biochemical assays are essential for validating the interactions predicted by computational models and for quantifying the effects of compounds on specific molecular targets.
Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters of the interaction between azaartemisinin and human serum albumin (HSA). nih.govresearchgate.net These experiments revealed a binding constant on the order of 10⁴, indicating a relatively strong binding affinity of azaartemisinin with HSA compared to the parent compound, artemisinin. nih.govresearchgate.net
Direct enzyme inhibition assays have also been performed. For instance, the chymotrypsin-like activity of the proteasome was measured in cell lysates treated with the amino-artemisinin derivative WHN-11 to assess its effect on protein homeostasis. researchgate.net
Cell-Based Assays for Intracellular Pathway Modulation
Cell-based assays are fundamental in determining the biological effects of this compound analogs within a cellular context. These assays measure a range of cellular responses, from cytotoxicity to specific pathway modulations.
Cytotoxicity and Proliferation Assays: The cytotoxic potential of new hydrazide derivatives of this compound has been evaluated against human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric from these assays. For instance, the derivative 10j showed significant cytotoxicity with IC50 values of 1.74 µM and 1.64 µM against MDA-MB-231 and MDA-MB-468 cells, respectively. nih.gov
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Compound 10j (hydrazide derivative of azaartemisinin) | MDA-MB-231 | 1.74 | nih.gov |
| Compound 10j (hydrazide derivative of azaartemisinin) | MDA-MB-468 | 1.64 | nih.gov |
| Doxorubicin (control) | MDA-MB-231 | 0.29 | nih.gov |
| Doxorubicin (control) | MDA-MB-468 | 0.29 | nih.gov |
| Artemisinin | MDA-MB-231 | 107.30 | nih.gov |
| Artemisinin | MDA-MB-468 | 116.60 | nih.gov |
Antimalarial Activity Assays: Novel hydrazone derivatives of this compound have been screened for their antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice models. nih.gov Several derivatives demonstrated a high order of antimalarial activity. nih.gov
Cellular Mechanism Assays: To investigate the mechanisms of action of the amino-artemisinin WHN-11, a variety of cell-based assays have been utilized. nih.govresearchgate.net These include:
Analysis of Mitochondrial Membrane Potential: To detect mitochondrial depolarization. nih.gov
Microscopy of Mitochondrial Morphology: To observe mitochondrial fission and fragmentation. researchgate.net
Detection of Acidic Vesicular Organelles (AVOs): Using dyes like acridine (B1665455) orange to identify autophagosomes. researchgate.net
Analysis of Protein Ubiquitination: To assess effects on protein homeostasis. researchgate.net
These assays collectively provide a detailed picture of how these compounds affect cellular pathways, leading to their therapeutic effects. nih.govresearchgate.net
Preclinical Biological Evaluation in Research Models
Antimalarial Activity Studies
The antimalarial properties of N-Amino-11-azaartemisinin derivatives have been assessed to understand their potency against malaria parasites, including strains that have developed resistance to existing drugs.
In Vitro Efficacy Assessments against Plasmodium falciparum Strains, including Drug-Resistant Varieties
Research has explored the in vitro activity of 11-azaartemisinin and its derivatives against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. These studies are crucial for determining the compound's intrinsic antimalarial potency and its effectiveness against drug-resistant phenotypes.
Notably, 11-azaartemisinin and its N-sulfonyl derivatives have demonstrated significant activity against the drug-sensitive NF54 strain, as well as the drug-resistant K1 and W2 strains of P. falciparum. nih.gov The majority of these derivatives exhibited IC₅₀ values (the concentration required to inhibit 50% of parasite growth) below 10.5 nM. nih.gov The p-trifluoromethylbenzenesulfonyl-11-azaartemisinin derivative was identified as the most potent, with IC₅₀ values ranging between 2 and 3 nM. nih.gov Another derivative, the 2'-thienylsulfonyl-11-azaartemisinin, was particularly effective against late-stage (IV-V) gametocytes, which are responsible for malaria transmission, showing an IC₅₀ value of 8.7 nM. nih.gov
In Vitro Antimalarial Activity of 11-Azaartemisinin Derivatives against P. falciparum Strains
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 11-Azaartemisinin N-sulfonyl derivatives (most) | NF54, K1, W2 | <10.5 | nih.gov |
| p-trifluoromethylbenzenesulfonyl-11-azaartemisinin | NF54, K1, W2 | 2 - 3 | nih.gov |
| 2'-thienylsulfonyl-11-azaartemisinin | NF54 (late-stage gametocytes) | 8.7 | nih.gov |
In Vivo Efficacy Assessments in Murine Malaria Models (e.g., Plasmodium yoelii nigeriensis)
To evaluate the efficacy in a living organism, derivatives of this compound have been tested in murine models of malaria. The multidrug-resistant Plasmodium yoelii nigeriensis strain in Swiss mice is a commonly used model for these assessments.
In one study, novel hydrazone derivatives prepared from this compound were screened for their antimalarial activity. nih.gov Several of these derivatives demonstrated a high order of antimalarial activity when administered via both oral and intramuscular routes. nih.gov Specifically, compounds 10b, 10g, and 10m provided 100% protection to infected mice at a dose of 24 mg/kg for 4 days via the oral route. nih.gov The most active compound, a fluorenone-based hydrazone (10m), conferred 100% protection at a dose of 6 mg/kg over 4 days when administered intramuscularly, and also at 12 mg/kg over 4 days when given orally. nih.gov
Comparative Studies on Antimalarial Potency with Reference Artemisinin (B1665778) Derivatives
The potency of this compound derivatives is often benchmarked against established artemisinin-based drugs like artemisinin itself, artesunate (B1665782), and artemether (B1667619).
The fluorenone-based hydrazone derivative of this compound (10m) was found to be four-fold more active than artemisinin when administered via the intramuscular route in the P. yoelii nigeriensis model. nih.gov In the same model, artemisinin required a dose of 48 mg/kg for 4 days to achieve 100% protection. nih.gov In vitro studies also highlight the potency of 11-azaartemisinin derivatives, with IC₅₀ values against resistant P. falciparum strains being in the low nanomolar range, which is comparable to or better than many standard antimalarials. nih.gov For instance, parenteral artesunate has been shown to be superior to quinine (B1679958) in reducing mortality from severe malaria. lookchem.com The development of structurally different artemisinins like 11-azaartemisinin is driven by the goal of overcoming resistance mechanisms, such as the quiescence induced in ring-stage parasites by dihydroartemisinin (B1670584) (DHA), the active metabolite of clinically used artemisinins. nih.gov
Anticancer Activity Research
In addition to their antimalarial properties, artemisinin and its analogues, including this compound derivatives, have been investigated for their potential as anticancer agents.
In Vitro Cytotoxicity Assessments against Diverse Human Cancer Cell Lines (e.g., HeLa, CEM, KB, HepG2, MDA-MB-231, MDA-MB-468)
The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines to determine their potential for broader anticancer applications.
Hydrazide derivatives of this compound have been synthesized and tested against human oral cancer (KB) and hepatocellular carcinoma (HepG2) cell lines. researchgate.netresearchgate.net These synthesized derivatives were found to be more active than the parent 11-azaartemisinin. researchgate.netresearchgate.net Thirteen of these compounds showed good cytotoxic activity against both KB and HepG2 cells, with IC₅₀ values ranging from 4.27 to 70.40 μM. researchgate.netresearchgate.net The most active derivative in this series displayed an IC₅₀ value of 10.18 μM against KB cells and 4.27 μM against HepG2 cells. researchgate.netresearchgate.net
Another study on a novel C-10 substituted amino-artemisinin derivative, WHN-11, demonstrated cytotoxic activity across a range of cancer cell lines, including HeLa (cervical cancer). researchgate.net Furthermore, specific hydrazide derivatives of azaartemisinin have shown significant cytotoxicity against the triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468. nih.gov While specific data for this compound against the human T-cell leukemia (CEM) cell line is not available, other artemisinin-derived hybrids have been shown to be highly effective against both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells. nih.gov
In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hydrazide Derivatives | KB (Oral Cancer) | 10.18 - 70.40 | researchgate.netresearchgate.net |
| HepG2 (Hepatocellular Carcinoma) | 4.27 - 70.40 | researchgate.netresearchgate.net | |
| Hydrazide Derivative (10j) | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.74 | nih.gov |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 1.64 | nih.gov |
Targeted Anticancer Investigations in Specific In Vitro Models (e.g., Triple-Negative Breast Cancer)
Research has also focused on specific, aggressive cancer types like triple-negative breast cancer (TNBC), which lacks targeted therapies.
A series of hydrazide derivatives of this compound were designed and evaluated as potential therapeutics for TNBC. nih.gov Within this series, one compound, designated 10j, was particularly promising, showing significant cytotoxicity with IC₅₀ values of 1.74 μM and 1.64 μM against the MDA-MB-231 and MDA-MB-468 TNBC cell lines, respectively. nih.gov For comparison, the standard chemotherapy drug doxorubicin (B1662922) had IC₅₀ values of 0.29 μM in both cell lines, while the parent compound artemisinin was much less potent with IC₅₀ values of 107.30 μM and 116.60 μM, respectively. nih.gov These findings suggest that modification of the this compound scaffold can lead to potent and selective anticancer agents for hard-to-treat cancers like TNBC. nih.gov
Investigation of Other Bioactivities in Preclinical Research Contexts
While the primary focus of research on this compound and its parent compound, 11-azaartemisinin, has been their antimalarial properties, several studies have explored their potential in other therapeutic and biological areas. This section details the preclinical evaluation of this compound and related compounds against various other biological targets.
Herbicidal Activity Studies
There is currently no publicly available scientific literature detailing the investigation of this compound for herbicidal activity. Research on this specific application of the compound has not been a focus of published studies.
Immunomodulatory Effects in Experimental Systems
The immunomodulatory effects of this compound have not been specifically detailed in published research. However, the broader class of artemisinin and its derivatives are known to possess immunomodulatory properties. lavierebelle.org These compounds can influence the immune system by affecting the function of various immune cells. lavierebelle.org
For instance, artemisinins have been shown to suppress the secretion of pro-inflammatory cytokines and inhibit the proliferation of lymphocytes. lavierebelle.org Dihydroartemisinin, a key metabolite of many artemisinin-based drugs, has demonstrated anti-inflammatory activity by reducing the expression of cyclooxygenase-2 (COX-2) through the downregulation of the AKT and MAPK signaling pathways. lavierebelle.org Furthermore, artemisinin itself can suppress STAT-1 signaling in RAW264.7 cells, which is a pathway involved in interferon-beta-induced immune responses. lavierebelle.org While these findings relate to the broader class of artemisinins, they suggest a potential area for future investigation for this compound.
Antifungal and Antiviral Activity Assessments
Antifungal Activity: There is no specific information available in the current scientific literature regarding the assessment of this compound for antifungal activity.
Antiviral Activity: Specific studies on the antiviral activity of this compound are not present in the available literature. However, the parent compound, artemisinin, and its derivatives have been investigated for their potential antiviral effects against a range of viruses. mdpi.com For example, artesunate, a semi-synthetic derivative of artemisinin, has been reported to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). mdpi.com Some in vitro studies have also suggested that artemisinin derivatives may have activity against members of the Herpesviridae family. mdpi.com The potential antiviral mechanisms of artemisinins are thought to involve the inhibition of viral replication and the modulation of host immune responses. mdpi.comnih.gov
Activity against Other Parasitic Infections in Research Models (e.g., Leishmania, Schistosoma, Toxoplasma)
Activity against Leishmania: While direct studies on this compound against Leishmania are not available, research on other artemisinin compounds has shown promise. The parent compound, artemisinin, has demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis. cabidigitallibrary.org Studies on various Iranian Artemisia species have also indicated leishmanicidal activity. mums.ac.irnih.gov For instance, ethanol (B145695) extracts of Artemisia ciniformis and Artemisia kulbadica showed significant inhibitory effects on Leishmania major promastigotes. nih.gov The mechanism of action of artemisinins against Leishmania is thought to involve the induction of programmed cell death in the parasite. cabidigitallibrary.org
Activity against Schistosoma: There is no specific data on the activity of this compound against Schistosoma species. However, other artemisinin derivatives, such as artemether, have been studied for their prophylactic effects against Schistosoma mansoni infection. nih.gov In a randomized controlled trial, oral artemether was found to be safe and showed a protective effect against S. mansoni. nih.gov Praziquantel remains the primary drug for schistosomiasis, but the potential of artemisinins as a complementary control measure is recognized. nih.gov
Activity against Toxoplasma: While there are no specific studies on this compound, other artemisinin derivatives have shown activity against Toxoplasma gondii. In a murine model of toxoplasmosis, artemisone (B1665779) and artemiside demonstrated better in vitro inhibition of the parasite than artemisinin or artesunate. wustl.edu Both artemisone and artemiside were able to control parasite replication in vivo and improve survival in mice with acute infection. wustl.edu The potency of different artemisinin derivatives against T. gondii has been shown to vary, with artemisone being more active than artesunate, artemether, dihydroartemisinin, and artemisinin itself. nih.gov
Activity against Neospora caninum: The parent compound, 11-azaartemisinin, has been evaluated for its activity against Neospora caninum, an apicomplexan parasite that causes neosporosis in cattle. In in vitro studies using infected human foreskin fibroblasts, 11-azaartemisinin demonstrated an IC50 value of 150 nM against N. caninum tachyzoites. nih.gov A derivative, 2',5'-dichloro-3'-thienylsulfonyl-11-azaartemisinin, was found to be even more potent with an IC50 of 40 nM. nih.gov
Interactive Data Table: In Vitro Activity of 11-Azaartemisinin against Neospora caninum
| Compound | Parasite | Assay System | IC50 (nM) |
| 11-Azaartemisinin | Neospora caninum (tachyzoites) | Infected human foreskin fibroblasts | 150 |
| 2',5'-dichloro-3'-thienylsulfonyl-11-azaartemisinin | Neospora caninum (tachyzoites) | Infected human foreskin fibroblasts | 40 |
Pharmacokinetic Research in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in In Vitro Systems
Initial ADME screening in vitro offers a first look at a compound's drug-like properties. For N-Amino-11-azaartemisinin, these studies have focused on its metabolic stability using liver microsomes—small vesicles derived from liver cells that contain key drug-metabolizing enzymes.
Research has shown that this compound exhibits notable stability, particularly in human liver microsomes (HLM), where its half-life was found to be greater than 150 minutes. nih.govnih.gov In fact, its stability was so significant that a precise half-life or clearance rate could not be calculated under the experimental conditions. nih.gov The compound displayed moderate clearance in mouse liver microsomes (MLM) and low clearance in rat liver microsomes (RLM). nih.gov Furthermore, this compound demonstrated excellent solubility (over 144.2 µM) in various aqueous solutions, a favorable characteristic for absorption. nih.gov Its binding to plasma proteins was moderate, with an unbound fraction ranging from 0.13 to 0.25, indicating that a significant portion of the compound is free to interact with its biological targets. nih.gov
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Half-Life (t½) | Human (HLM) | >150 min | nih.govnih.gov |
| Mouse (MLM) | Data not precisely quantified, described as moderate clearance | nih.gov | |
| Rat (RLM) | Data not precisely quantified, described as low clearance | nih.gov | |
| Aqueous Solubility | N/A | >144.2 µM | nih.gov |
| Plasma Protein Binding (unbound fraction, fu) | N/A | 0.13 - 0.25 | nih.gov |
In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Murine Studies)
To understand how this compound behaves in a living organism, pharmacokinetic studies were conducted in male C57BL/6 mice. nih.gov These studies involved administering the compound both intravenously (i.v.) and orally (p.o.) to determine key parameters such as half-life, clearance, and bioavailability. nih.gov
Half-Life Determination in Microsomal and In Vivo Systems
The half-life of a drug is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. As established in vitro, this compound has a long microsomal half-life of over 150 minutes. nih.govresearchgate.net This stability translates to the in vivo setting, where its pharmacokinetic profile in mice also indicates a prolonged presence compared to some other artemisinin (B1665778) derivatives. nih.govnih.gov
Clearance Rate Assessment
Clearance refers to the rate at which a drug is removed from the body. In vitro studies indicated a moderate intrinsic clearance rate in mouse liver microsomes and a low rate in rat liver microsomes. nih.gov The in vivo studies in mice further quantified these properties, revealing a total plasma clearance (CLtot) of 75.0 ml/min/kg and an intrinsic liver clearance (CLint) of 576.9 ml/min/kg. nih.govnih.govasm.org
Bioavailability Studies in Preclinical Models
Bioavailability is the proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect. Following oral administration in mice, this compound was found to have a bioavailability (F) of 14%. nih.govnih.govasm.org While this is lower than some other compounds, it is significantly higher than that of the widely used antimalarial artemether (B1667619), which has a bioavailability of only 2% in the same model. nih.govnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Half-Life (t½) in Microsomes | >150 min | nih.govresearchgate.net |
| Total Plasma Clearance (CLtot) | 75.0 ml/min/kg | nih.govnih.govasm.org |
| Intrinsic Liver Clearance (CLint) | 576.9 ml/min/kg | nih.govnih.govasm.org |
| Oral Bioavailability (F) | 14% | nih.govnih.govasm.org |
Investigation of Metabolic Pathways and Metabolite Identification in Research
Understanding the metabolic fate of a drug is crucial for identifying potentially active or inactive byproducts. For this compound, a key structural feature is the replacement of the O-11 oxygen atom with a nitrogen group. researchgate.net This modification is significant because it prevents the formation of dihydroartemisinin (B1670584) (DHA), a common and potent metabolite of many clinical artemisinins like artemether and artesunate (B1665782). nih.govresearchgate.net Research suggests that one of the expected metabolites could be 10-azadesoxyartemisinin, which can be formed during certain synthesis conditions. nih.gov However, detailed studies on the full metabolic pathways and the identification of all major metabolites in preclinical models are still an area of ongoing investigation. researchgate.net
Future Directions and Research Perspectives for N Amino 11 Azaartemisinin Research
Comprehensive Elucidation of Remaining Mechanistic Ambiguities and Target Identification
While the therapeutic potential of N-Amino-11-azaartemisinin and its analogs is evident, a complete understanding of their mechanism of action remains a key area of investigation. It is known that artemisinins, in general, require activation by heme to exert their antimalarial effects. scirp.org For N-11-azaartemisinins, computational studies suggest that the oxygen atom O1 of the trioxane (B8601419) ring preferentially orients towards the iron center of heme. scirp.org
Recent research has made strides in identifying specific cellular targets. In the context of cancer, two new 11-aza-artemisinin derivatives, AAD1 and AAD2, were used as probes to identify fatty acid binding protein 6 (FABP6) as a potential target. researchgate.net Further studies confirmed that FABP6 is a direct binding protein for these derivatives and mediates their anticancer activities. researchgate.net In another study focused on triple-negative breast cancer (TNBC), molecular docking studies suggested that hydrazide derivatives of azaartemisinin may exert their anticancer effects by interacting with the epidermal growth factor receptor (EGFR). nih.gov The binding affinity of azaartemisinin to human serum albumin (HSA) was also found to be stronger than that of artemisinin (B1665778), which could have implications for its pharmacokinetic properties. researchgate.netnih.gov
Exploration of Novel Therapeutic Applications beyond Established Indications in Preclinical Studies
The therapeutic potential of this compound extends beyond malaria. Preclinical studies have demonstrated its efficacy against a range of other diseases, including cancer and viral infections. researchgate.netnih.gov
In the realm of oncology, derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. researchgate.net For example, a series of its hydrazide derivatives were evaluated for their potential in treating triple-negative breast cancer (TNBC), an aggressive form of the disease. nih.gov One compound, 10j, exhibited notable cytotoxicity against MDA-MB-231 and MDA-MB-468 breast cancer cell lines. nih.gov Another novel C-10 substituted amino-artemisinin derivative, WHN-11, demonstrated cytotoxic activity in the high nanomolar range across several cancer cell lines and was particularly effective in reducing the survival of TNBC cells. nih.gov The anticancer properties of artemisinin and its derivatives are a growing area of research, with studies exploring their effects on cell cycle arrest, apoptosis, and mitochondrial function. nih.govresearchgate.net
The potential of artemisinins in combating viral infections is also being investigated. nih.gov Initial studies have suggested that artemisinin and its extracts may have positive effects against SARS-CoV-2. nih.gov While specific preclinical studies on this compound for viral infections are still emerging, the broad-spectrum activity of the artemisinin class of compounds suggests this is a promising area for future research.
Advanced Computational and In Silico Screening Approaches for Lead Compound Optimization
Computational modeling and in silico screening are playing an increasingly vital role in the optimization of this compound as a lead compound. These methods allow for the rational design and evaluation of new analogs with improved therapeutic properties. scirp.orgnih.gov
Techniques such as molecular docking are being used to predict the binding interactions between this compound derivatives and their biological targets. nih.gov For instance, molecular docking studies were instrumental in identifying the putative interactions between hydrazide derivatives and the epidermal growth factor receptor (EGFR) in the context of TNBC. nih.gov Machine learning methods, including Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), have also been employed to classify N-11-azaartemisinins based on their biological activity against P. falciparum. scirp.org These computational approaches help to identify key molecular descriptors that correlate with antimalarial activity, thereby guiding the synthesis of more potent compounds. scirp.org
Investigating Resistance Mechanisms in Parasite Models to Inform Future Drug Design
The emergence of artemisinin resistance in Plasmodium falciparum is a major global health concern. nih.govwho.int Understanding the mechanisms of resistance is crucial for the design of new drugs that can overcome this challenge. Resistance to artemisinins is primarily associated with mutations in the pfkelch13 gene, which leads to a delayed clearance of parasites from the bloodstream. nih.govnih.govspringermedizin.de This resistance is characterized by an increased survival of ring-stage parasites. who.intwho.int
Research into resistance mechanisms has revealed that artemisinin-resistant parasites exhibit an expansion of homeostatic ER vesiculation, which is linked to the unfolded protein response (UPR) and oxidative stress pathways. nih.gov The ability of some parasites to enter a state of dormancy or quiescence under drug pressure is another factor contributing to resistance. nih.gov
A key advantage of 11-azaartemisinin derivatives is that they are not metabolized to DHA, the active metabolite of current clinical artemisinins that is implicated in the induction of ring-stage quiescence. nih.gov This structural difference makes this compound and its analogs promising candidates for combating artemisinin-resistant malaria. nih.gov Furthermore, some N-sulfonyl derivatives of 11-azaartemisinin have shown potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, as well as against the transmissible gametocyte stages, highlighting their potential for transmission-blocking strategies. nih.gov
Q & A
Q. What are the established protocols for synthesizing N-Amino-11-azaartemisinin with high yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting with artemisinin derivatives. Key steps include amino-group introduction at the 11-position via nucleophilic substitution or reductive amination, followed by purification using column chromatography (silica gel, eluent: chloroform/methanol gradients). Purity validation requires HPLC with UV detection (λ = 210–260 nm) and comparison to certified reference standards .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For laboratory handling, use gloves and fume hoods to avoid dermal exposure or inhalation. Stability assessments should include periodic LC-MS analysis to detect degradation products (e.g., lactone ring cleavage) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, focusing on the 11-aza substitution and amino-group positioning. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of its antimalarial activity?
Methodological Answer: Use synchronized Plasmodium falciparum cultures (e.g., strain 3D7) for IC₅₀ determination via SYBR Green fluorescence assays. Include artemisinin as a positive control and account for hemozoin inhibition artifacts by cross-validating with β-hematin formation assays .
Q. How can researchers address solubility challenges in bioactivity studies?
Methodological Answer: Employ co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Solubility profiles should be quantified using shake-flask methods with UV-Vis spectrophotometry. For in vivo compatibility, test surfactants (e.g., Tween-80) in PBS buffers .
Advanced Research Questions
Q. What experimental designs reconcile discrepancies between in vitro potency and in vivo pharmacokinetics?
Methodological Answer: Conduct parallel studies comparing metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). Use pharmacokinetic modeling (e.g., compartmental analysis) to adjust dosing regimens. Cross-reference with in vivo efficacy in murine malaria models to identify bioavailability barriers .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
Methodological Answer: Systematically modify the amino group (e.g., acylations, alkylations) and evaluate impacts on antimalarial activity and cytotoxicity. Use molecular docking (e.g., with PfATP6 or heme targets) to prioritize synthetic targets. Validate predictions with free-energy perturbation (FEP) calculations .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer: Incorporate antioxidants (e.g., BHT at 0.01% w/v) in lyophilized formulations. Monitor degradation pathways via accelerated stability testing (40°C/75% RH for 6 months) and identify degradation products using UPLC-QTOF-MS. Compare degradation kinetics under varying pH conditions (pH 3–9) .
Q. How do researchers validate target engagement in complex biological systems?
Methodological Answer: Use photoaffinity labeling with a radiolabeled (³H or ¹⁴C) probe to track binding to Plasmodium targets. Confirm specificity via competitive binding assays with unlabeled compound. Complementary techniques like cellular thermal shift assays (CETSA) can verify target engagement in parasite lysates .
Q. What statistical frameworks address variability in dose-response data across experimental replicates?
Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability in compound purity or parasite culture conditions. Use Bayesian hierarchical modeling to estimate uncertainty in IC₅₀ values. Validate reproducibility through inter-laboratory studies with standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
